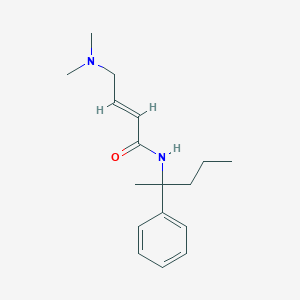

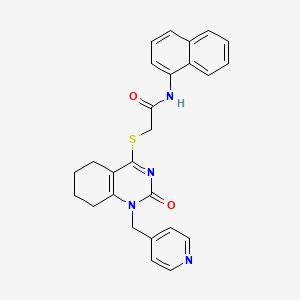

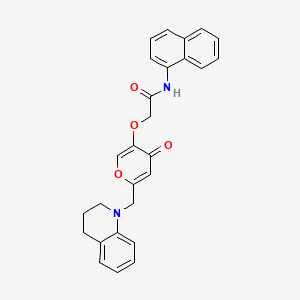

![molecular formula C21H18FN5O3 B2528305 N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1251634-58-8](/img/structure/B2528305.png)

N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.

BenchChem offers high-quality N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry and Drug Development

Anti-Inflammatory Agents

The compound’s structural features suggest potential anti-inflammatory activity. Researchers have explored its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and modulation of immune responses. Investigating its interactions with specific targets (such as cyclooxygenases or NF-κB) could lead to novel anti-inflammatory drug candidates .

Cancer Research

PI3Kδ Inhibitors

Accumulated evidence indicates that PI3Kδ plays a critical role in chronic obstructive pulmonary disease (COPD). The compound’s unique structure may allow it to act as a selective PI3Kδ inhibitor, potentially impacting COPD progression. Further studies are warranted to validate its efficacy and safety .

Cytotoxicity Screening

In vitro assays against breast cancer cell lines (MCF-7 and MDA-MB-231) could reveal its cytotoxic potential. Researchers have synthesized similar compounds and evaluated their IC50 values, providing insights into their anticancer activity .

Agricultural Applications

Plant Growth Regulators

The compound’s resemblance to indole derivatives suggests possible applications as a plant growth regulator. Investigating its effects on seed germination, root development, and overall plant growth could reveal its potential in agriculture .

Materials Science

Organic Semiconductors

Given its heterocyclic structure, the compound might exhibit semiconducting properties. Researchers could explore its use in organic electronic devices, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) .

作用機序

Target of Action

The primary targets of this compound are likely to be various enzymes and receptors in the biological system . Triazole compounds, which are part of the structure of this compound, are known to bind readily with a variety of enzymes and receptors, showing versatile biological activities . In particular, some triazoloquinoxaline-based derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , which is critically involved in cancer angiogenesis .

Mode of Action

The compound interacts with its targets, such as VEGFR-2, by binding to them . This binding can block the signaling pathway of VEGFR-2, effectively suppressing tumor growth . The compound’s cytotoxic activities have been evaluated in vitro, and the results of VEGFR-2 inhibitory activity and cytotoxicity were found to be highly correlated .

Biochemical Pathways

The compound affects the angiogenesis pathway, which involves the sprouting of new blood vessels from pre-existing vasculatures . In normal physiology, angiogenesis plays a major role in tissue functional repair, regeneration, and cell division . When pathological conditions are present, abnormal angiogenesis can result in uncontrolled cell division, proliferation, and consequently, tumor formation . The compound’s action on the VEGFR-2 receptor can disrupt this pathway, suppressing tumor growth .

Pharmacokinetics

In silico docking, admet, and toxicity studies have been carried out for similar compounds . These studies can provide insights into the compound’s bioavailability and potential drug-likeness .

Result of Action

The compound’s action results in the inhibition of tumor growth by blocking the VEGFR-2 signaling pathway . This can lead to the suppression of angiogenesis, a critical process that affects the development and growth of cancerous cells . The compound has shown cytotoxic effects in vitro, with certain derivatives exhibiting strong cytotoxic activity .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factorsFor instance, certain reactions involving similar compounds have been performed under specific temperature conditions

特性

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O3/c1-13-23-17(14-6-4-3-5-7-14)11-19-25-26(21(29)27(13)19)12-20(28)24-15-8-9-18(30-2)16(22)10-15/h3-11H,12H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDIKKJGOZCIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC(=C(C=C3)OC)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)

![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)

![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2528234.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/no-structure.png)